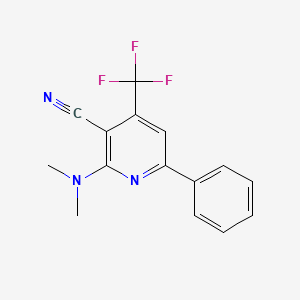

2-(Dimethylamino)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(Dimethylamino)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile” is a chemical compound with the molecular formula C15H13F3N4. It has a molecular weight of 306.29 . This compound is a solid in its physical form .

Synthesis Analysis

The synthesis of similar compounds, such as 5-halo-6-trifluoromethylpyridine-3-carbonitriles, has been reported in the literature . These compounds are synthesized from a trifluoroacetyl vinylogous enamine starting material in a three-step process . The nitriles are then hydrolyzed to furnish the carboxylic acids .Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted with a dimethylamino group, a phenyl group, a trifluoromethyl group, and a carbonitrile group .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Catalysis

The study of various derivatives of pyridine and related nitrogen-containing heterocycles has shown their significant utility in organic synthesis and catalysis. For instance, the synthesis and characterization of novel pyridine derivatives, exploring their potential in forming complex molecular structures, and understanding their catalytic activity in various reactions, such as alkane oxidation catalysis, have been extensively researched (Britovsek, England, & White, 2005). These compounds demonstrate the potential for designing efficient catalysts for organic transformations.

Molecular Docking and In Vitro Screening

The exploration of pyridine derivatives extends to their applications in molecular docking and in vitro screening, particularly in the context of developing new therapeutic agents. For example, the synthesis, molecular docking, and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine-pyrazole hybrid derivatives have been conducted to evaluate their antimicrobial and antioxidant activities, as well as their binding energies toward specific target proteins (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

Supramolecular Chemistry and Crystal Engineering

The ability of pyridine derivatives to form supramolecular assemblies and complex molecular structures through crystal engineering has been a subject of interest. Research has focused on the synthesis of supramolecular assemblies using 1,2,4,5-benzenetetracarboxylic acid with aza donor molecules, revealing the potential for constructing sophisticated molecular architectures (Arora & Pedireddi, 2003).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds such as fluorinated chalcones and 2-aminopyridine-3-carbonitrile derivatives have been screened for their in vitro antitubercular activity .

Mode of Action

It is suggested that similar compounds interact with thymidylate kinase enzymatic pockets in molecular docking studies .

Biochemical Pathways

The interaction with thymidylate kinase suggests that it may affect dna synthesis and replication pathways .

Pharmacokinetics

The compound’s molecular weight of 17211 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed .

Result of Action

Similar compounds have shown potent antitubercular activity in vitro .

Eigenschaften

IUPAC Name |

2-(dimethylamino)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3N3/c1-21(2)14-11(9-19)12(15(16,17)18)8-13(20-14)10-6-4-3-5-7-10/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDMHFHIEGRYJPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=CC(=N1)C2=CC=CC=C2)C(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Dimethylamino)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide](/img/structure/B2995493.png)

![methyl (Z)-3-(4-chloroanilino)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]prop-2-enoate](/img/structure/B2995500.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methylbenzamide](/img/structure/B2995506.png)

![5-[(4-Acetylphenyl)amino]-5-oxopentanoic acid](/img/structure/B2995509.png)

![5-(2,2-dimethylpropanoyl)-3-[5-(ethylthio)-4-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2995510.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] furan-2-carboxylate](/img/structure/B2995511.png)

![1-[5-(2-Oxopropylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea](/img/structure/B2995512.png)

![8-Fluoro-3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]quinoline](/img/structure/B2995515.png)